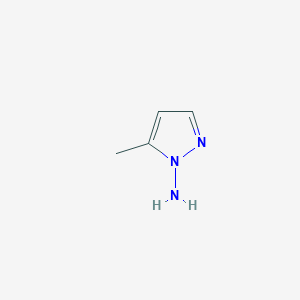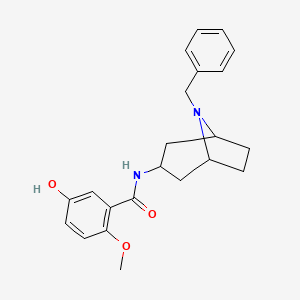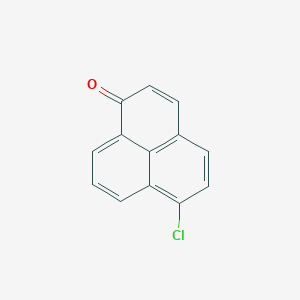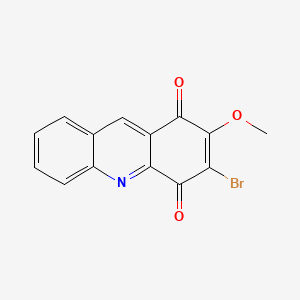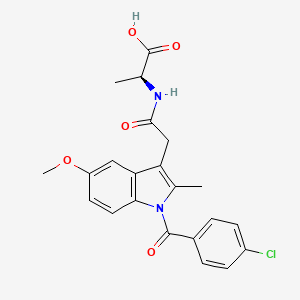
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a pentaoxacyclopentadecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a suitable alcohol with hydrobromic acid and formaldehyde under acidic conditions. This reaction results in the formation of the bromomethyl group on the pentaoxacyclopentadecane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .
Applications De Recherche Scientifique
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic and analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other bromomethyl compounds, which may have different ring systems or functional groups .
Propriétés
Numéro CAS |
78827-95-9 |
|---|---|
Formule moléculaire |
C12H23BrO5 |
Poids moléculaire |
327.21 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H23BrO5/c1-12(10-13)11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h2-11H2,1H3 |
Clé InChI |
MOOVTLCBICZECQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCOCCOCCOCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


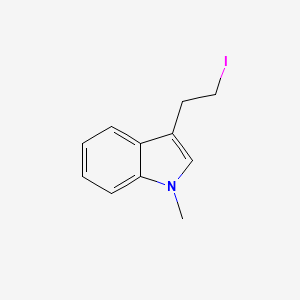
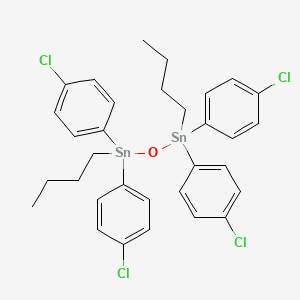
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
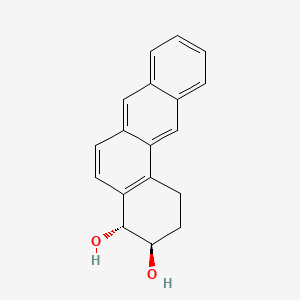
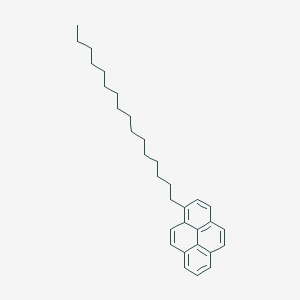
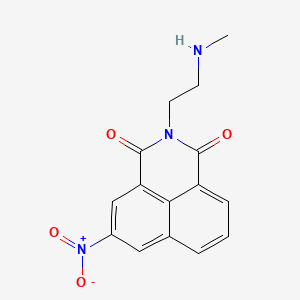

silane](/img/structure/B14431490.png)
